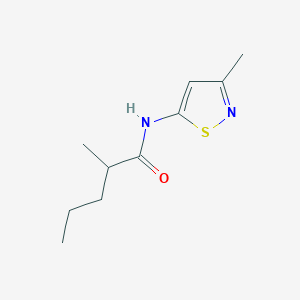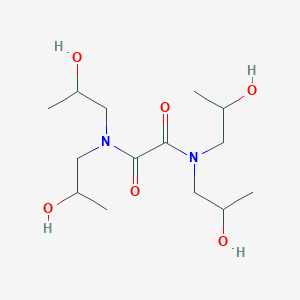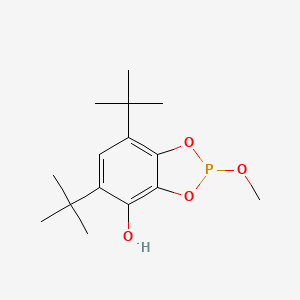
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
准备方法
The synthesis of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation techniques, which offer eco-friendly and rapid synthesis .
化学反应分析
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.
Medicine: Thiazole-based compounds have been investigated for their neuroprotective, anti-inflammatory, and analgesic effects.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.
作用机制
The mechanism of action of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, they may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways . The exact mechanism of action for this compound would depend on its specific structure and the biological system being studied.
相似化合物的比较
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
What sets this compound apart is its unique structure, which may confer distinct biological activities and potential applications
属性
CAS 编号 |
63169-62-0 |
|---|---|
分子式 |
C10H16N2OS |
分子量 |
212.31 g/mol |
IUPAC 名称 |
2-methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-7(2)10(13)11-9-6-8(3)12-14-9/h6-7H,4-5H2,1-3H3,(H,11,13) |
InChI 键 |
JBTNYAFVVDGTMF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(=O)NC1=CC(=NS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)











![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
